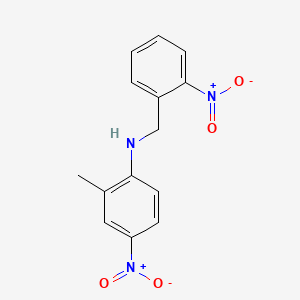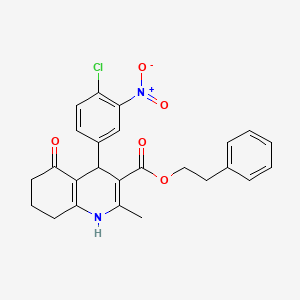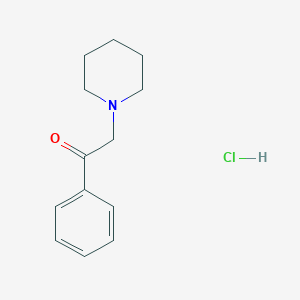
(2-methyl-4-nitrophenyl)(2-nitrobenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methyl-4-nitrophenyl)(2-nitrobenzyl)amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MNBA and has a molecular formula of C14H12N4O4. MNBA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The exact mechanism of action of MNBA is not fully understood, but it has been shown to interact with various biological targets. MNBA has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. MNBA has also been shown to inhibit the activity of enzymes involved in inflammation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
MNBA has been shown to have various biochemical and physiological effects. MNBA has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). MNBA has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). MNBA has been shown to have antioxidant activity and may protect against oxidative stress.
実験室実験の利点と制限
MNBA has several advantages and limitations for lab experiments. One advantage is its potential as a lead compound for the development of new drugs. MNBA has been shown to have unique chemical properties and biological activity that may make it a promising candidate for drug development. However, MNBA has limitations in terms of its solubility and stability, which may make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on MNBA. One direction is to further investigate its potential as a lead compound for the development of new drugs. MNBA may have applications in the development of drugs for cancer, inflammation, and neurological disorders. Another direction is to study the mechanism of action of MNBA in more detail. Understanding how MNBA interacts with biological targets may provide insights into its potential therapeutic applications. Finally, future research may focus on improving the solubility and stability of MNBA, which may make it more useful in lab experiments.
合成法
MNBA can be synthesized using a reaction between 2-methyl-4-nitroaniline and 2-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using techniques such as column chromatography.
科学的研究の応用
MNBA has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. MNBA has been shown to have potential as a lead compound for the development of new drugs due to its unique chemical structure and biological activity. MNBA has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and as a treatment for various neurological disorders.
特性
IUPAC Name |
2-methyl-4-nitro-N-[(2-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-10-8-12(16(18)19)6-7-13(10)15-9-11-4-2-3-5-14(11)17(20)21/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONKKJICAZYXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B4989892.png)



![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B4989936.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989942.png)

![6-{[4-(butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4989950.png)
![1-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B4989967.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989986.png)
![[2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenoxy]acetic acid ammoniate](/img/structure/B4989988.png)
![2-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)benzamide](/img/structure/B4989990.png)
![1-allyl-5-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4989991.png)
![6-(3-fluorophenyl)-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4989995.png)